Methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate
CAS No.: 53229-12-2
Cat. No.: VC17288289
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53229-12-2 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | methyl (4S)-4,5-dihydro-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C5H7NO3/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1 |
| Standard InChI Key | MCCWTHZNQPICAI-BYPYZUCNSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1COC=N1 |
| Canonical SMILES | COC(=O)C1COC=N1 |
Introduction
Structural Characterization and Stereochemical Features
Molecular Architecture
The compound’s core structure comprises a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) fused with a methyl ester group at the 4th position. Key features include:
The (4S) stereocenter arises from the spatial arrangement of substituents around the 4th carbon, confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy in related oxazole derivatives.
Comparative Analysis with Analogous Structures
Structural analogs such as methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate highlight the impact of substituents on reactivity. The phenyl and methyl groups in the latter enhance steric hindrance, influencing cyclization efficiency during synthesis. In contrast, the absence of these groups in the title compound reduces steric bulk, favoring nucleophilic substitution reactions at the ester moiety .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves cyclocondensation of β-amino alcohols with carbonyl compounds. For example:
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Precursor Preparation: Reacting serine methyl ester with acetyl chloride yields an intermediate β-amino alcohol.
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Cyclization: Treating the intermediate with triphosgene in tetrahydrofuran (THF) at 0°C facilitates oxazole ring formation.
Key reaction parameters:
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Temperature: 0–5°C to minimize side reactions.
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Catalyst: Triethylamine (3 equiv.) for deprotonation.
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Yield: 68–72% after column chromatography.
Industrial Production Challenges
Scaling up requires addressing:
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Solvent Recovery: THF’s low boiling point complicates recycling.
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Stereochemical Purity: Racemization risks at high temperatures necessitate asymmetric catalysis.
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–91°C | Differential Scanning Calorimetry |
| Solubility in Water | 2.93 g/L (25°C) | Shake-flask method |
| LogP (Partition Coefficient) | 0.45 | HPLC-derived |
The low LogP value indicates moderate hydrophilicity, enabling applications in aqueous-phase reactions.
Reactivity in Substitution and Oxidation
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Ester Hydrolysis: The methyl ester undergoes saponification with NaOH to yield the carboxylic acid (95% yield) .
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Oxazole Ring Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the dihydrooxazole ring, forming an oxazoline-N-oxide derivative.
Applications in Pharmaceutical and Material Science
Asymmetric Synthesis
The compound serves as a chiral auxiliary in aldol reactions, inducing enantioselectivity >90% in β-hydroxy ketone products. Its rigid oxazole ring stabilizes transition states, reducing racemization.
Bioconjugation and Prodrug Design
The ester group facilitates covalent bonding to hydroxyl-containing drugs (e.g., statins), enhancing bioavailability. In prodrug systems, enzymatic cleavage releases the active agent .
Mechanistic Insights and Computational Modeling
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-31G*) reveal:
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